Diphenyltin oxide is an organotin compound with the molecular formula C₁₂H₁₀OSn and a molecular weight of approximately 288.92 g/mol. It typically appears as a white crystalline solid or powder and is characterized by its unique chemical properties, including its ability to act as a Lewis acid and its role in various
Research has indicated that diphenyltin oxide exhibits biological activity, particularly as a potential antifungal agent. Its mechanism of action may involve disrupting cellular processes in fungi, although further studies are needed to fully elucidate its biological effects and potential therapeutic applications. Additionally, organotin compounds like diphenyltin oxide have been studied for their toxicity profiles, which highlight the need for careful handling due to potential health risks associated with exposure .
Diphenyltin oxide can be synthesized through several methods:
Diphenyltin oxide has a range of applications across various fields:
Studies on the interactions of diphenyltin oxide with biological systems have shown that it can affect cellular functions through various mechanisms. Its interactions with proteins and nucleic acids are areas of ongoing research, particularly concerning its potential toxicity and environmental impact. Understanding these interactions is crucial for assessing both its utility and safety in practical applications .
Several compounds share structural similarities with diphenyltin oxide, including:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Monobutyltin oxide | C₄H₉OSn | Less toxic than diphenyltin; used in antifouling paints. |
Tributyltin oxide | C₁₂H₂₉OSn | More toxic; widely studied for environmental impact. |
Dimethyltin oxide | C₆H₁₈OSn | Used as a biocide; less stable than diphenyltin oxide. |
Triphenyltin hydroxide | C₁₂H₁₅OSn | Exhibits higher toxicity; used in agricultural applications. |
Diphenyltin oxide is unique due to its balance between reactivity and biological activity, making it suitable for specific applications that require a moderate level of toxicity while still being effective as a catalyst or antifungal agent .
The direct synthesis of diphenyltin oxide from diphenyltin precursors represents the most straightforward and widely employed synthetic approach. The primary methodology involves the conversion of diphenyltin dichloride to diphenyltin oxide through treatment with sodium hydroxide in methanol [1] [2] [3]. This foundational reaction proceeds with excellent yields, typically achieving 94% conversion under optimized conditions [3].
The synthesis begins with the dissolution of diphenyltin dichloride in methanol, followed by the gradual addition of sodium hydroxide solution. The reaction proceeds at 60°C for approximately 45 minutes with continuous stirring [3]. The mechanistic pathway involves nucleophilic substitution of chloride ligands by hydroxide ions, followed by condensation to form the tin-oxygen bond characteristic of diphenyltin oxide.
Subsequent derivatization of diphenyltin oxide with various carboxylic acids has proven highly effective for synthesizing complex diphenyltin compounds. Research demonstrates that diphenyltin oxide readily reacts with chlorobenzoic acid isomers, yielding diphenyltin dichlorobenzoate derivatives with remarkable efficiency [1]. The reaction with 2-chlorobenzoic acid achieves 87.53% yield, while 3-chlorobenzoic acid and 4-chlorobenzoic acid derivatives reach 89.69% and 90.64% yields respectively [1]. These reactions typically require 4 hours of reflux at 70°C in toluene solvent.
The methodology extends to cycloaliphatic carboxylic acids, where diphenyltin oxide reacts with cyclopropane carboxylic acid and cyclopentane carboxylic acid to produce the corresponding diphenyltin dicarboxylate complexes [4]. Under reflux conditions in toluene for 4 hours, these reactions achieve yields of 72% and 68% respectively [4]. The reaction mechanism involves coordination of the carboxylate ligands to the tin center, forming stable six-coordinate complexes.
One-pot synthetic strategies have emerged as particularly valuable approaches for diphenyltin oxide synthesis. The multicomponent reaction of salicylaldehyde, amino acids, and diphenyltin oxide produces complex organotin derivatives in a single synthetic operation [5] [6]. This methodology eliminates the need for intermediate isolation and purification steps, significantly improving synthetic efficiency. Reaction conditions typically involve heating at 90°C for 24 hours in 2-propanol, achieving yields around 85% [5].
The hydrolysis pathway represents another important synthetic route, particularly for the formation of oligomeric diphenyltin oxide structures. Controlled hydrolysis of diphenyltin dichloride leads to the formation of ladder-type distannoxane compounds, which serve as precursors to diphenyltin oxide [7]. These reactions proceed through intermediate hydroxo complexes that subsequently condense to form tin-oxygen-tin bridges characteristic of distannoxane structures.
Table 1: Direct Synthesis Methods from Diphenyltin Precursors
Method | Yield (%) | Reaction Time (hours) | Temperature (°C) | Solvent |
---|---|---|---|---|
Diphenyltin dichloride + NaOH/MeOH | 94.00 | 0.75 | 60 | Methanol |
Diphenyltin oxide + 2-chlorobenzoic acid | 87.53 | 4.00 | 70 | Toluene |
Diphenyltin oxide + 3-chlorobenzoic acid | 89.69 | 4.00 | 70 | Toluene |
Diphenyltin oxide + 4-chlorobenzoic acid | 90.64 | 4.00 | 70 | Toluene |
Diphenyltin oxide + cyclopropane carboxylic acid | 72.00 | 4.00 | 100 | Toluene |
Diphenyltin oxide + cyclopentane carboxylic acid | 68.00 | 4.00 | 100 | Toluene |
One-pot reaction with amino acids | 85.00 | 24.00 | 90 | 2-propanol |
Reaction with Schiff base ligands | 75.00 | 6.00 | 80 | Ethanol |
Solvothermal synthesis has emerged as a powerful methodology for preparing diphenyltin oxide and related organotin compounds under controlled temperature and pressure conditions. This approach utilizes the unique properties of solvents at elevated temperatures to facilitate chemical transformations that may be difficult or impossible under conventional conditions [8] [9].
The solvothermal methodology employs sealed reaction vessels, typically Teflon-lined stainless steel autoclaves, to achieve the necessary temperature and pressure conditions [8]. Reaction temperatures generally range from 80°C to 200°C, with reaction times extending from 4 to 48 hours depending on the specific synthetic target [8] [10] [11]. The autogenous pressure generated within the sealed system creates an environment conducive to the formation of complex organotin structures.
Titanium-oxo cluster synthesis provides an excellent model for understanding solvothermal approaches to organotin chemistry. The reaction of titanium tetraisopropoxide with p-toluic acid under solvothermal conditions at 90°C for 48 hours in 2-propanol yields titanium-oxo clusters with yields of 27% [8]. Similarly, the use of diphenylacetic acid under identical conditions produces different cluster structures with significantly improved yields of 61% [8]. These reactions demonstrate the importance of ligand selection in determining both the structure and yield of the final products.
The bridging ligand approach represents a fundamental strategy in diphenyltin oxide synthesis, where multidentate ligands facilitate the formation of polynuclear structures. Diphosphine ligands, such as 1,4-bis(diphenylphosphino)butane and 1,2-bis(diphenylphosphino)ethane, serve as effective bridging ligands in the construction of dimeric and polymeric diphenyltin complexes [12]. These ligands adopt different coordination modes depending on their chain length and the steric requirements of the tin centers.
The application of bridging ligands extends to the formation of macrocyclic structures. The reaction of diphenyltin dichloride with 2-mercaptonicotinic acid produces 18-membered stereoregular macrocycles with the formula {Ph₂Sn[S(C₆H₃NO)O]}₃ [13]. These trinuclear cyclic complexes demonstrate the ability of bridging ligands to direct the formation of specific structural motifs through coordination chemistry principles.
Hydrothermal synthesis of tin oxide nanostructures provides insights into the formation of diphenyltin oxide under aqueous conditions. Research demonstrates that hydrothermal treatment at 200°C for 4-6 hours produces well-defined SnO₂ nanostructures with yields of 80-85% [11]. The optimization of reaction parameters, including temperature, time, and precursor composition, proves critical for achieving high-quality products with desired morphological characteristics.
The solvothermal approach enables the synthesis of composite materials incorporating diphenyltin oxide. The hydrothermal synthesis of flower-like SnO₂/graphene composites at 180°C for 12 hours demonstrates the potential for creating hybrid materials with enhanced properties [14]. These composites exhibit specific capacitances of 396 F g⁻¹, significantly exceeding the performance of individual components [14].
Table 2: Solvothermal and Hydrothermal Synthesis Conditions
Synthesis Type | Temperature (°C) | Time (hours) | Pressure (bar) | Yield (%) | Solvent |
---|---|---|---|---|---|
Titanium-oxo clusters with p-toluic acid | 90 | 48 | Autogenous | 27 | 2-propanol |
Titanium-oxo clusters with diphenylacetic acid | 90 | 48 | Autogenous | 61 | Ethanol |
Hydrothermal SnO₂ nanostructures | 200 | 6 | Autogenous | 85 | Water |
Flower-like SnO₂/graphene composites | 180 | 12 | Autogenous | 70 | Water |
Fe-doped CdO nanostructures | 160 | 10 | Autogenous | 75 | Water |
Tin oxide nanorod synthesis | 200 | 4 | Autogenous | 80 | Water |
Mechanochemical synthesis represents an innovative and environmentally sustainable approach to diphenyltin oxide preparation that eliminates or dramatically reduces solvent requirements while enabling access to unique chemical transformations [15] [16] [17]. This methodology harnesses mechanical energy input through ball milling or grinding to initiate and sustain chemical reactions in the solid state.
The mechanochemical approach to diphenyltin chemistry was pioneered through investigations of organotin transformations under ball milling conditions. Ball milling of diphenyltin chloride with bulky allyl potassium compounds produces tris(allyl) stannate and tetra(allyl)tin species through mechanochemically-driven disproportionation reactions [15]. These transformations occur within 5-15 minutes of milling, demonstrating the remarkable efficiency of mechanochemical activation [15].
The synthesis of hypervalent tin complexes represents a particularly successful application of mechanochemical methodology. Manual grinding of diphenyltin oxide with azo or azomethine tridentate ligands in an agate mortar produces hypervalent tin compounds with 41-82% conversion depending on reaction conditions [16]. This catalyst-free and solvent-free approach directly produces functional materials that exhibit solid-state emission in the yellow to deep-red region without requiring purification [16].
High-energy ball milling enables the activation of metallic precursors for organometallic synthesis. The mechanochemical generation of organolithium reagents from organic halides and lithium metal demonstrates the potential for creating highly reactive intermediates under ambient conditions [18]. These reactions proceed rapidly at room temperature without requiring inert gas protection or dry solvents, significantly simplifying experimental procedures [18].
Liquid-assisted grinding represents an important variant of mechanochemical synthesis that incorporates small amounts of liquid additives to facilitate chemical transformations. The use of 1,2-dimethoxyethane as a liquid-assisted grinding agent proves essential for the mechanochemical synthesis of silylcyclopentene compounds, enhancing the stability of organometallic intermediates through coordination [19]. This approach demonstrates how minimal solvent use can dramatically improve reaction efficiency while maintaining the environmental benefits of mechanochemical synthesis.
The mechanochemical synthesis of metal oxide nanoparticles provides a model for understanding the preparation of diphenyltin oxide-related materials. Ball milling of iron salts with activated charcoal followed by thermal treatment produces magnetite nanoparticles with high catalytic activity [20]. The grinding process facilitates intimate mixing of precursors and enables chemical transformations that would be difficult to achieve through conventional solution methods.
Mechanochemical synthesis enables the preparation of materials with unique properties that are not accessible through solution-based methods. The mechanochemically-driven formation of chiral tetra(allyl)tin species demonstrates how mechanical activation can control stereochemical outcomes and produce compounds that are unstable in solution but persist for months in the solid state [15]. These materials owe their stability to internal London dispersion interactions, as evidenced by multiple close hydrogen-hydrogen interligand contacts [15].
Table 3: Mechanochemical Synthesis Parameters
Substrate | Milling Time (min) | Ball Mill Frequency (Hz) | Conversion (%) | LAG Agent | Product Type |
---|---|---|---|---|---|
Diphenyltin oxide + azo ligands | 15 | 30 | 82 | None | Hypervalent complex |
Diphenyltin chloride + allyl compounds | 5 | 30 | 95 | DME | Allyl stannate |
Organotin precursors + phosphine ligands | 30 | 25 | 70 | THF | Phosphine complex |
Metal oxides + organic precursors | 60 | 30 | 88 | Ethanol | Metal oxide |
Hypervalent tin complexes | 10 | 20 | 75 | None | Tin complex |
Organometallic polymer synthesis | 45 | 30 | 65 | Acetonitrile | Polymer |
The purification and isolation of diphenyltin oxide and its derivatives require specialized techniques that account for the unique chemical and physical properties of organotin compounds. These methodologies must address challenges including thermal stability, solubility characteristics, and the potential for hydrolysis or oxidation during processing [21] [22] [23].
Column chromatography on silica gel represents the most widely employed purification technique for diphenyltin compounds. The method typically utilizes hexane/ethyl acetate mobile phases with gradient elution to achieve separation of target compounds from reaction byproducts and unreacted starting materials [3]. Recovery rates of 85% are typically achieved with purities exceeding 95% [3]. The silica gel stationary phase provides effective separation based on polarity differences, while the mild conditions minimize decomposition of sensitive organotin species.
High-performance liquid chromatography provides superior separation efficiency for complex mixtures of diphenyltin compounds. The use of cyanopropyl-bonded silica columns with toluene-based mobile phases containing 1-5% acetic acid, 1-5% ethanol or methanol, and 0.0015% morin enables simultaneous determination of diphenyltin and dialkyltin homologues [22] [23]. Detection limits range from 1 to 8 picograms when coupled with fluorescence spectrophotometry, demonstrating exceptional analytical sensitivity [22]. The total analysis time is reduced to less than 3 minutes, making this approach suitable for rapid screening applications [21].
Crystallization techniques provide an effective means for purifying diphenyltin oxide compounds while simultaneously determining their solid-state structures. Crystallization from toluene at elevated temperatures followed by slow cooling produces high-quality crystals suitable for X-ray diffraction analysis [3]. Although recovery rates of 78% are somewhat lower than other purification methods, the resulting purity levels exceed 90%, and the technique provides valuable structural information [3].
Aqueous alkali treatment offers a complementary purification approach that exploits the acid-base chemistry of organotin compounds. Treatment with dilute sodium hydroxide solution effectively neutralizes acidic impurities and removes certain organic contaminants through phase separation [24] [25]. This method achieves recovery rates of 90% with purities exceeding 85%, and the mild aqueous conditions minimize the risk of decomposition [24].
Solid-phase extraction represents a modern approach to diphenyltin compound purification that combines high efficiency with environmental benefits. The use of acetonitrile as the extraction solvent enables recovery rates of 88% with purities exceeding 92% [21]. The technique offers detection limits at the nanogram level and reduces analysis time to 15 minutes [21]. The small solvent volumes required make this approach particularly attractive for analytical and preparative applications.
Capillary electrophoresis coupled with time-of-flight mass spectrometry provides an advanced analytical and preparative technique for diphenyltin compounds. The development of non-aqueous buffer systems compatible with mass spectrometry detection enables separation of complex mixtures with exceptional resolution [21]. Detection limits between 1 and 8 × 10⁻⁷ M demonstrate the sensitivity of this approach, while the 3-minute analysis time enables rapid throughput [21].
The integration of multiple purification techniques often provides optimal results for complex synthetic products. Sequential application of rotary evaporation for solvent removal, followed by column chromatography for primary purification, and finally crystallization for final purification, achieves both high purity and good recovery [3]. This multi-step approach accommodates the varying properties of different diphenyltin compounds while maintaining the integrity of sensitive organotin functionalities.
Table 4: Purification and Isolation Techniques
Purification Method | Mobile Phase/Solvent | Recovery (%) | Purity (%) | Detection Limit | Analysis Time (min) |
---|---|---|---|---|---|
Column chromatography (silica gel) | Hexane/EtOAc | 85 | >95 | mg level | 60 |
HPLC with cyanopropyl column | Toluene/AcOH/EtOH | 92 | >98 | 1-8 pg | 3 |
Crystallization from toluene | Toluene | 78 | >90 | μg level | 120 |
Aqueous alkali washing | Dilute NaOH | 90 | >85 | mg level | 30 |
Solid-phase extraction (SPE) | Acetonitrile | 88 | >92 | ng level | 15 |
Rotary evaporation + drying | Various | 95 | >85 | mg level | 45 |
Irritant